molecular formula C10H8ClN3O B1467271 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1497452-46-6

1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467271
CAS No.: 1497452-46-6
M. Wt: 221.64 g/mol
InChI Key: ISJSFOWNSXBVGC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound featuring a chloro-methyl-substituted phenyl group at the 1-position and a formyl group at the 4-position of the triazole ring. This structure combines the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring, which may influence its electronic properties, reactivity, and biological interactions. Triazole carbaldehydes are versatile intermediates in organic synthesis, particularly in click chemistry and medicinal chemistry, due to their ability to undergo condensation, cycloaddition, and nucleophilic addition reactions .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSFOWNSXBVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide-Alkyne Cycloaddition ("Click" Chemistry)

  • Step 1: Synthesis of Azide Intermediate

    The azide precursor corresponding to the 3-chloro-4-methylphenyl moiety is prepared via nucleophilic substitution of a suitable halogenated aromatic compound with sodium azide. This azide is crucial for the cycloaddition step.

  • Step 2: Copper(I)-Catalyzed Cycloaddition

    The azide intermediate undergoes 1,3-dipolar cycloaddition with an alkyne derivative to form the 1,2,3-triazole ring. The reaction is typically catalyzed by copper(I) iodide in the presence of a base such as triethylamine, in solvents like acetonitrile or aqueous mixtures at room temperature, yielding the 1-substituted triazole with high regioselectivity and good yields (typically 70–85%).

    Reaction conditions example:

    Reagents Conditions Yield (%)
    Azide + Alkyne CuI (2 equiv), Et3N (3 equiv), MeCN, RT, 3 h 76–82

Installation of the Formyl Group at the 4-Position

  • The aldehyde group at the 4-position of the triazole ring can be introduced by selective oxidation or by using formylated starting materials.

  • One approach involves the use of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be converted to the corresponding aldehydes by reduction or other functional group transformations.

  • Alternatively, formylation can be achieved via lithiation at the 4-position of the triazole ring followed by quenching with electrophilic formylating agents (e.g., DMF or paraformaldehyde derivatives), although this method requires careful control of reaction conditions to avoid side reactions.

Substitution on the Phenyl Ring

  • The 3-chloro-4-methylphenyl substituent is introduced either by starting from the corresponding substituted azide or by Suzuki–Miyaura cross-coupling reactions on halogenated triazole intermediates with appropriate arylboronic acids.

  • Suzuki coupling conditions typically involve Pd(OAc)2 as catalyst, K2CO3 as base, in a THF/H2O solvent mixture at elevated temperatures (85–90 °C) for 10–12 hours, providing good yields (82–91%) of various substituted triazole derivatives.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Azide formation NaN3, DMF, 70 °C, 3 h ~78 From halogenated aromatic precursor
2 CuAAC (cycloaddition) Azide + alkyne, CuI, Et3N, MeCN, RT, 3 h 76–82 Formation of 1-substituted 1,2,3-triazole
3 Suzuki–Miyaura cross-coupling Pd(OAc)2, K2CO3, THF/H2O (3:1), 85–90 °C, 10–12 h 82–91 For aryl substitution on triazole N-1
4 Formylation at triazole 4-position Lithiation + electrophilic formylation or oxidation methods Variable Installation of aldehyde group

Research Findings and Optimization Notes

  • The hydrophobicity at the 3-position of the triazole ring is critical for biological activity, which supports the use of 3-chloro-4-methylphenyl substituents to retain potency.

  • The CuAAC step is highly efficient and tolerant of various functional groups, making it a preferred method for assembling the triazole core.

  • The Suzuki coupling allows for diversification of the phenyl substituent, enabling the synthesis of analogs for structure-activity relationship studies.

  • Reaction yields and selectivity can be optimized by adjusting catalyst loading, solvent composition, temperature, and reaction time.

  • Use of aqueous or mixed aqueous-organic solvents in Suzuki coupling improves environmental compatibility without compromising yield.

Summary Table of Key Preparation Methods

Method Description Advantages Limitations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Formation of 1,2,3-triazole core from azide and alkyne High regioselectivity, mild conditions, good yields Requires preparation of azide and alkyne precursors
Suzuki–Miyaura Cross-Coupling Palladium-catalyzed coupling of halogenated triazole with arylboronic acids Versatile aryl substitution, broad substrate scope Requires palladium catalyst, elevated temperatures
Formylation via Lithiation or Oxidation Introduction of aldehyde group at triazole 4-position Direct installation of formyl group Sensitive to reaction conditions, possible side reactions

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has been studied for its potential as an antimicrobial agent against various bacterial and fungal strains. Its mechanism of action typically involves the inhibition of specific enzymes essential for microbial growth.

Anticancer Properties
Triazole compounds have also shown promise in cancer therapy. Studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival. For example, it has been observed to inhibit the proliferation of specific cancer cell lines, making it a candidate for further development as an anticancer drug.

Agricultural Applications

Fungicides
The compound's structural features allow it to act as a fungicide, targeting plant pathogens effectively. Research has demonstrated that this compound can inhibit the growth of several phytopathogenic fungi, thereby protecting crops from diseases.

Herbicides
In addition to its antifungal activity, this triazole derivative has been explored for its herbicidal properties. It interferes with the metabolic processes of certain weed species, providing an effective means of weed management in agricultural settings.

Materials Science

Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research into polymer composites containing this compound has shown potential applications in coatings and adhesives.

Nanotechnology
In nanotechnology, this compound is being investigated for its role in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions.

Case Studies

Study Title Findings Reference
Antimicrobial Efficacy of TriazolesDemonstrated significant inhibition of bacterial growth compared to control groups.
Triazole Derivatives in Cancer TherapyInduced apoptosis in breast cancer cell lines; potential for further drug development.
Agricultural Use as a FungicideEffective against Fusarium species; improved crop yield observed in field trials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Chloro and fluoro substituents increase the electrophilicity of the aldehyde group, enhancing reactivity in condensations (e.g., with amines or hydrazines) .
  • Lipophilicity : Halogenated derivatives (e.g., 3,4-dichlorophenyl) exhibit higher logP values, favoring membrane permeability in biological applications .

Physicochemical Properties

Property Target Compound 1-Phenyl Analogue 1-(4-Chlorophenyl) Analogue
Molecular Weight (g/mol) 235.67 187.20 221.63
Melting Point Not reported ~120–125°C ~135–140°C
Solubility Moderate in ethanol High in polar solvents Low in water
Reactivity Moderate (steric hindrance) High High (Cl enhances electrophilicity)

Insights :

  • The methyl group in the target compound slightly reduces solubility in polar solvents compared to phenyl or 4-Cl-phenyl analogues .
  • Halogenation correlates with higher melting points due to increased molecular symmetry and intermolecular forces .

Biological Activity

1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This triazole derivative has been synthesized and evaluated for various biological activities, including anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the cycloaddition reaction between azides and alkynes, a well-established method in triazole chemistry. The compound can be synthesized using various starting materials, including 3-chloro-4-methylphenyl azide and appropriate aldehydes under controlled conditions to yield high purity and yield.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For example, derivatives of triazoles have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, leading to antiproliferative effects in various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-7TBDTS inhibition
Example CompoundHCT-1162.6TS inhibition
Example CompoundHepG21.4TS inhibition

The specific IC50 values for this compound are yet to be fully characterized in published studies but are expected to be competitive based on related compounds.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity against various pathogens. For instance, compounds derived from the triazole structure have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

  • Study on Anticancer Activity : A study synthesized various triazole derivatives and evaluated their anticancer activity against different cell lines. The results indicated that certain compounds exhibited significant antiproliferative effects through TS inhibition.
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of triazole derivatives against common bacterial strains. The findings suggested that these compounds could serve as lead structures for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and its biological targets. These computational studies provide insights into binding affinities and potential mechanisms of action.

Q & A

What synthetic strategies are optimal for preparing 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized?

Advanced Research Focus
The synthesis of triazole-carbaldehydes typically involves nucleophilic substitution or cycloaddition reactions. For example, analogous compounds like 1-benzyl-1,2,3-triazole-4-methanol are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidation . For your target compound:

  • Step 1 : Start with 3-chloro-4-methylaniline to prepare the aryl azide intermediate.
  • Step 2 : React with propargyl aldehyde under CuAAC conditions to form the triazole core.
  • Step 3 : Oxidize the propargyl alcohol intermediate to the aldehyde using MnO₂ or TEMPO/oxone .
    Optimization Tips :
    • Vary catalysts (e.g., Cu(I) vs. Ru(II)) to control regioselectivity.
    • Screen solvents (DMF vs. THF) and temperatures to improve yields. Evidence from pyrazole-carbaldehyde syntheses suggests K₂CO₃ as a base catalyst enhances nucleophilic substitution .

How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?

Advanced Research Focus
Conflicts between solution-state (NMR) and solid-state (X-ray) data often arise from dynamic effects or crystal packing. For example, in 1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde derivatives, X-ray data revealed planar triazole rings, while NMR showed rotational flexibility around the C–N bond .
Methodological Approach :

  • Perform variable-temperature NMR to detect conformational exchange.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries and compare with crystallographic data .
  • Analyze Hirshfeld surfaces to assess intermolecular interactions influencing solid-state conformation .

What are the key challenges in characterizing the aldehyde group’s reactivity in this compound?

Advanced Research Focus
The aldehyde group is prone to oxidation or nucleophilic attack, complicating isolation. In 5-chloro-1-methylpyrazole-4-carbaldehyde, stabilization via oxime formation (e.g., O-(4-chlorobenzoyl)oxime) was critical for crystallographic analysis .
Strategies :

  • Derivatize the aldehyde with hydroxylamine to form stable oximes for spectroscopic characterization.
  • Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation.
  • Monitor reaction progress via in situ FTIR to detect aldehyde C=O stretches (~1700 cm⁻¹) .

How can computational methods predict the biological activity of this compound?

Advanced Research Focus
Molecular docking and QSAR models are valuable for activity prediction. For example, methyl 3-amino-1-(3-methylbenzyl)pyrazole-4-carboxylate was evaluated for anti-inflammatory activity using COX-2 docking simulations .
Workflow :

  • Generate 3D conformers (e.g., with RDKit) and optimize geometries using Gaussian.
  • Dock into target proteins (e.g., kinases or oxidases) via AutoDock Vina.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity) .

What analytical techniques are most effective for quantifying impurities in synthesized batches?

Advanced Research Focus
HPLC-MS and GC-MS are preferred for impurity profiling. In studies of 3-(4-chlorophenyl)-2-thioquinazolinone, reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolved intermediates and byproducts .
Protocol :

  • Use a 5 µm C18 column with UV detection at 254 nm.
  • For trace impurities (<0.1%), employ high-resolution MS (Q-TOF) with ESI+ mode.
  • Compare retention times and fragmentation patterns with synthetic standards .

How do substituents on the triazole ring influence electronic properties and reactivity?

Basic Research Focus
Electron-withdrawing groups (e.g., –Cl, –CF₃) increase electrophilicity at the aldehyde. For 5-methyl-1-phenyltriazole-4-carbaldehyde, Hammett constants (σ) correlated with reaction rates in nucleophilic additions .
Experimental Design :

  • Synthesize analogs with varying substituents (e.g., –CH₃, –OCH₃, –NO₂).
  • Measure redox potentials via cyclic voltammetry to assess electronic effects.
  • Correlate results with DFT-computed LUMO energies .

What strategies mitigate decomposition during long-term storage of this compound?

Applied Research Focus
Aldehydes are hygroscopic and prone to dimerization. For 1-(oxan-2-yl)-3-trifluoromethylpyrazole-5-carbaldehyde, storage under anhydrous conditions (P₂O₅ desiccant) at –20°C preserved stability .
Recommendations :

  • Store in amber vials under argon.
  • Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation.
  • Periodically assess purity via TLC or HPLC .

How can regioselectivity issues in triazole formation be addressed?

Advanced Research Focus
CuAAC typically yields 1,4-regioisomers, but Ru-catalysis favors 1,5-products. For 5-amino-1-(4-fluorophenyl)triazole-4-carboxamide, switching from CuSO₄ to RuCl₃ altered isomer ratios .
Optimization :

  • Screen transition-metal catalysts (Cu, Ru, Ag).
  • Use microwave irradiation to accelerate reactions and improve selectivity.
  • Analyze regiochemistry via NOESY NMR or X-ray .

What are the limitations of current synthetic routes for scaling up to gram-scale production?

Applied Research Focus
CuAAC reagents (e.g., sodium ascorbate) can complicate purification. In 3-methyl-5-aryloxypyrazole-4-carbaldehydes, column chromatography was replaced with recrystallization (ethanol/water) for scalability .
Solutions :

  • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., PEG-400).
  • Optimize workup procedures (e.g., aqueous extraction) to minimize chromatography.
  • Use flow chemistry for continuous production .

How does the chloro-methyl substitution pattern on the phenyl ring affect bioactivity?

Advanced Research Focus
The 3-Cl,4-CH₃ arrangement enhances lipophilicity, improving membrane permeability. In 3-(4-chlorophenyl)-1-trifluoroethylpyrazole-4-carboxylic acid, this substitution increased COX-2 inhibition by 40% compared to unsubstituted analogs .
Testing Framework :

  • Compare logP values (experimental or calculated) to assess lipophilicity.
  • Perform cell-based assays (e.g., Caco-2 permeability) to validate bioavailability predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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